2,5,8,11,14-Pentaoxahexadecane-16-thiol
Overview
Description
m-PEG5-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.
Mechanism of Action
Target of Action
The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains . This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules . These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mode of Action
This compound interacts with its targets through a process known as PEGylation . This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility . The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide . This reaction occurs under mild conditions and results in the formation of stable thioether bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity
Result of Action
The result of the action of this compound is the selective degradation of target proteins within cells . By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide . Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight .
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMCHSOJDWEEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694787 | |
Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524030-00-0 | |
Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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